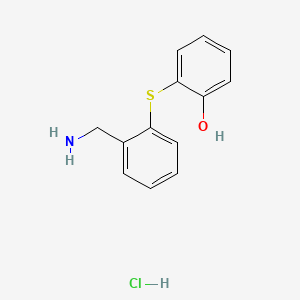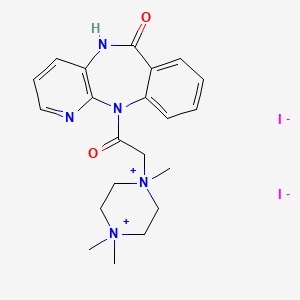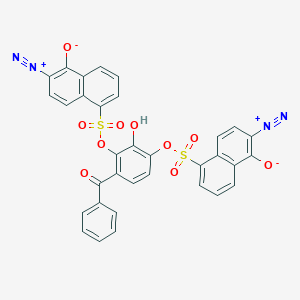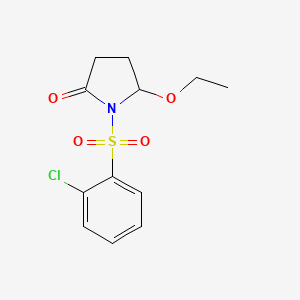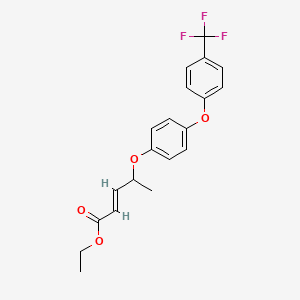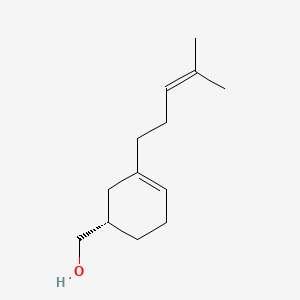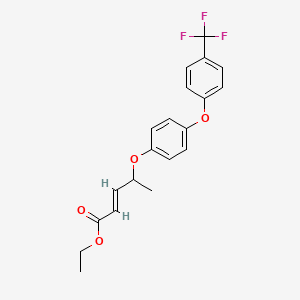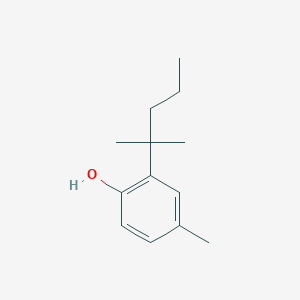
4-Methyl-2-(2-methylpentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylpentan-2-yl)phenol, also known as 4-tert-hexylphenol, is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by a phenol group substituted with a 2-methylpentan-2-yl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5OH+(CH3)2CCH2CH3ClAlCl3C6H4(CH3)2CCH2CH3OH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Methyl-2-(2-methylpentan-2-yl)quinone.
Reduction: Formation of 4-Methyl-2-(2-methylpentan-2-yl)hydroquinone.
Substitution: Formation of halogenated derivatives such as 4-Methyl-2-(2-methylpentan-2-yl)chlorophenol.
Scientific Research Applications
4-Methyl-2-(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Employed in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylpentan-2-yl)phenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the formation of phenoxyl radicals. These radicals can interact with biological molecules, leading to various biochemical effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: Similar structure with a tert-butyl group instead of a 2-methylpentan-2-yl group.
4-tert-Octylphenol: Contains a tert-octyl group, making it bulkier than 4-Methyl-2-(2-methylpentan-2-yl)phenol.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This substitution affects its solubility, reactivity, and interaction with biological systems, making it valuable for specific applications .
Properties
CAS No. |
42720-30-9 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-5-8-13(3,4)11-9-10(2)6-7-12(11)14/h6-7,9,14H,5,8H2,1-4H3 |
InChI Key |
XUCFPKNBJHHSCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


